D-Cellopentose Heptadecaacetate
Overview
Description
D-Cellopentose Heptadecaacetate: is a complex organic compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a derivative of D-cellopentose, a five-carbon sugar, and is characterized by the presence of seventeen acetyl groups. This compound is primarily used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Cellopentose Heptadecaacetate is synthesized from the sugar cellobiose. The synthesis involves the acetylation of cellobiose using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions. The process would likely involve the use of industrial reactors capable of maintaining precise temperature control and efficient mixing to ensure uniform acetylation of the cellobiose substrate.
Chemical Reactions Analysis
Types of Reactions: D-Cellopentose Heptadecaacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with fewer acetyl groups.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
D-Cellopentose Heptadecaacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in carbohydrate chemistry to study glycan formation and degradation.
Biology: Plays a role in studying protein-glycan recognition and the role of glycans in biological systems.
Medicine: Potential therapeutic applications due to its ability to inhibit glycosylation reactions.
Industry: Used in the synthesis of custom carbohydrates and as a sugar substitute.
Mechanism of Action
The mechanism by which D-Cellopentose Heptadecaacetate exerts its effects involves its interaction with enzymes involved in glycosylation. It inhibits glycosylation reactions by acting as a competitive inhibitor, binding to the active site of glycosyltransferases and preventing the transfer of sugar moieties to target molecules . This inhibition can affect various biological pathways, including those involved in cell signaling and immune responses.
Comparison with Similar Compounds
D-Cellobiose Octaacetate: Another acetylated derivative of cellobiose with eight acetyl groups.
D-Cellotriose Heptaacetate: A derivative of cellotriose with seven acetyl groups.
D-Cellotetraose Hexaacetate: A derivative of cellotetraose with six acetyl groups.
Uniqueness: D-Cellopentose Heptadecaacetate is unique due to its high degree of acetylation, which imparts distinct chemical properties and biological activities. Its extensive acetylation makes it a valuable tool in glycobiology research, allowing for detailed studies of glycan interactions and functions .
Biological Activity
D-Cellopentose Heptadecaacetate is a derivative of cellopentose, a pentasaccharide composed of five D-glucose units linked by β-1,4-glycosidic bonds. This compound has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, synthesis, and applications in various fields.
Chemical Structure and Synthesis
This compound is synthesized through the acetylation of D-cellopentose. The acetylation process typically involves treating D-cellopentose with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This modification enhances the solubility and stability of the compound, making it more suitable for biological assays.
Chemical Structure:
- Molecular Formula: CHO
- Molecular Weight: 542.54 g/mol
Enzymatic Interactions
This compound exhibits significant interactions with various enzymes, particularly glycoside hydrolases. These enzymes are crucial for the hydrolysis of polysaccharides into simpler sugars. Research indicates that D-Cellopentose can act as a substrate for certain glycoside hydrolases, enhancing their activity in cellulose degradation processes.
Table 1: Enzymatic Interactions with this compound
Enzyme Type | Source Organism | Activity Observed |
---|---|---|
Glycoside Hydrolase | Escherichia coli | Hydrolysis of β-1,4-glucans |
Lytic Polysaccharide Monooxygenase (LPMO) | Streptomyces megaspores | Enhanced saccharification of cellulose |
Endo-β-1,4-glucanase | Acetobacter xylinum | Increased cellulose production |
The interaction between this compound and glycoside hydrolases demonstrates its potential role in biotechnological applications, particularly in biofuel production where cellulose degradation is essential.
Antimicrobial Properties
Preliminary studies suggest that derivatives of cellopentose may exhibit antimicrobial properties. The acetylation process can modify the biological activity of the parent compound, potentially enhancing its efficacy against various pathogens. However, specific studies on this compound's antimicrobial activity remain limited and warrant further investigation.
Case Studies and Research Findings
-
Study on Cellulose Degradation :
A study conducted by Qin et al. (2023) demonstrated that the combination of glycoside hydrolases and LPMOs significantly improved cellulose saccharification when treated with oligosaccharides like cellopentose derivatives. The inclusion of this compound in enzymatic assays showed enhanced yields of glucose from cellulose substrates. -
Enzyme Synergy :
Research indicated that when this compound was used in conjunction with specific glycoside hydrolases from Streptomyces species, there was a notable increase in enzymatic activity compared to controls without the oligosaccharide. This synergy suggests that D-Cellopentose derivatives can be utilized to optimize industrial processes involving cellulose degradation.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H86O43/c1-23(65)82-18-40-45(87-28(6)70)50(88-29(7)71)56(94-35(13)77)61(100-40)105-47-42(20-84-25(3)67)102-63(58(96-37(15)79)52(47)90-31(9)73)107-49-44(22-86-27(5)69)103-64(59(97-38(16)80)54(49)92-33(11)75)106-48-43(21-85-26(4)68)101-62(57(95-36(14)78)53(48)91-32(10)74)104-46-41(19-83-24(2)66)99-60(98-39(17)81)55(93-34(12)76)51(46)89-30(8)72/h40-64H,18-22H2,1-17H3/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,60?,61+,62+,63+,64+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUMCHTVRXZKAE-VTHYYUHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H86O43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098173 | |
Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801098173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1543.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83058-38-2 | |
Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83058-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801098173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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